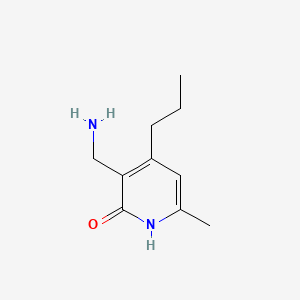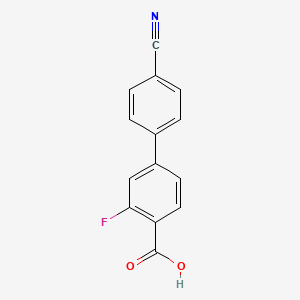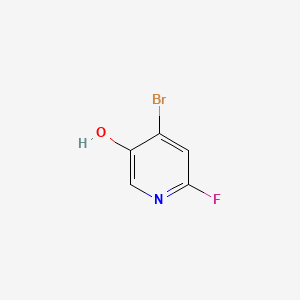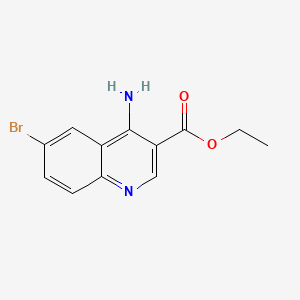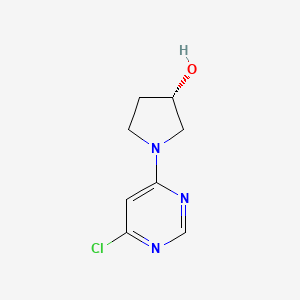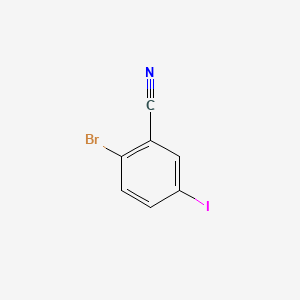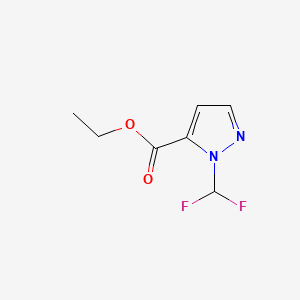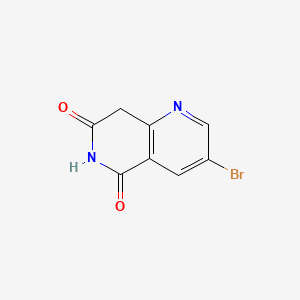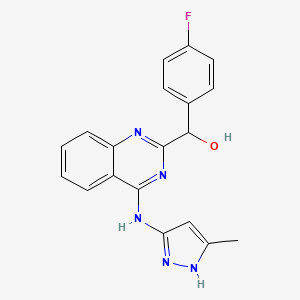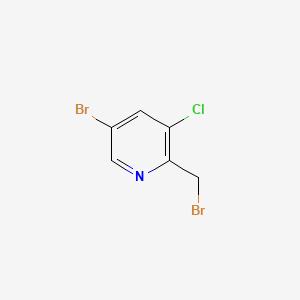
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)-3,5-dibutyl-4-h
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)-3,5-dibutyl-4-h is a complex organic compound with a unique structure that includes a benzamide core and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)-3,5-dibutyl-4-h typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the pyrimidine ring through a series of condensation and cyclization reactions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of high-pressure reactors and automated systems ensures the efficient and consistent synthesis of the compound. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)-3,5-dibutyl-4-h undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)-3,5-dibutyl-4-h has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)-3,5-dibutyl-4-h involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Pyrimidine derivatives: Compounds with pyrimidine rings and varying functional groups.
Uniqueness
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)-3,5-dibutyl-4-h is unique due to its specific combination of a benzamide core and a pyrimidine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
176370-48-2 |
|---|---|
Fórmula molecular |
C28H36N4O4 |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
N-(6-amino-2,4-dioxo-1-phenyl-3-propylpyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide |
InChI |
InChI=1S/C28H36N4O4/c1-4-7-12-19-17-21(18-20(24(19)33)13-8-5-2)26(34)30-23-25(29)32(22-14-10-9-11-15-22)28(36)31(16-6-3)27(23)35/h9-11,14-15,17-18,33H,4-8,12-13,16,29H2,1-3H3,(H,30,34) |
Clave InChI |
MUBNFACGSYUVRK-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)CCC)C3=CC=CC=C3)N |
SMILES canónico |
CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)CCC)C3=CC=CC=C3)N |
Sinónimos |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)-3,5-dibutyl-4-hydroxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


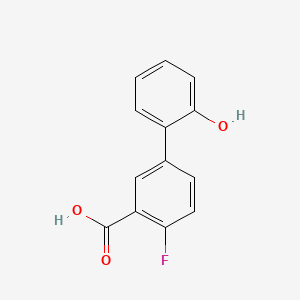
![7-Bromobenzo[d]isoxazol-3-amine](/img/structure/B573109.png)
![[3,4'-Bipyridin]-4-amine](/img/structure/B573111.png)
